molecular formula C20H18N4O2S B2596460 benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852143-40-9

benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2596460
CAS No.: 852143-40-9
M. Wt: 378.45
InChI Key: GOEUAMJGAAZOAH-UHFFFAOYSA-N
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Description

Benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, an indole moiety at position 5, and a benzyl thioacetate group at position 2.

Properties

IUPAC Name

benzyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-24-19(16-11-21-17-10-6-5-9-15(16)17)22-23-20(24)27-13-18(25)26-12-14-7-3-2-4-8-14/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEUAMJGAAZOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OCC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioacetate Group

The thioacetate group undergoes nucleophilic displacement reactions with amines and hydrazines. A comparative analysis of reaction outcomes shows:

Reaction PartnerConditionsProduct FormedYieldSource
PiperazineDCM, 0°C, N-bromosuccinimideBrominated triazole derivatives72-89%
Hydrazine hydrateEthanol reflux (4h)Hydrazide intermediates94%
Amino acid methyl estersAcetonitrile, Na₂CO₃, 24hPeptide-coupled triazole compounds68-82%

These reactions enable functionalization for biological activity modulation, particularly in antimicrobial and anticancer applications .

Cyclization Reactions Involving Triazole Ring

The 1,2,4-triazole ring participates in acid-catalyzed cyclization:

Key example :

  • Reactant : 2-chloro-3-methylquinoxaline

  • Conditions : Acetic acid/MeOH, 60°C (8h reflux)

  • Product : Pyrrolo[1,2-α]quinoxaline derivatives

  • Mechanism : Pictet-Spengler-type cyclization via imine formation

This pathway demonstrates the compound's utility in constructing polyheterocyclic systems for VSV antiviral agents .

Coupling Reactions via Indole Motety

The indole nitrogen facilitates cross-coupling under transition metal catalysis:

Catalyst SystemCoupling PartnerApplication
Fe/TBHPTert-butyl hydroperoxideC–O bond cleavage reactions
CF₃SO₃H additiveCyclic ethersPyrroloquinoxaline synthesis

These reactions achieve 94% yield enhancement with acidic additives compared to base conditions alone .

Acidic Conditions

  • POCl₃-mediated conversions : Forms bistetrazoloquinoxalines (2h reflux) with 78-85% yields

  • HCl/NaNO₂ treatment : Generates azide intermediates for click chemistry applications

Basic Conditions

  • K₂CO₃/DMF : Facilitates N-alkylation of indole nitrogen

  • Triethylamine : Promotes thioether bond formation in S-alkylation reactions

Oxidative Modifications

Controlled oxidation of the thioether group:

Oxidizing AgentConditionsProduct
TBHP (70% aqueous)Fe catalyst, room temperatureSulfoxide derivatives
H₂O₂/AcOH40°C, 3hSulfone-containing analogs

These modifications enable precise control over electronic properties for structure-activity relationship studies .

Enzymatic Biotransformations

Emerging data suggests compatibility with:

  • CYP450 enzymes : Hydroxylation at indole C4/C5 positions

  • Esterases : Cleavage of benzyl acetate group (t₁/₂ = 3.7h in human plasma)

Critical Reaction Comparison Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Optimal pH
Thioacetate alkylation2.4×10⁻³54.27.0-8.5
Indole coupling1.8×10⁻⁴68.74.5-6.0
Triazole cyclization5.6×10⁻³42.91.0-3.0

Data compiled from

Scientific Research Applications

Biological Activities

Benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate exhibits a range of biological activities:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on compounds with similar structures, researchers found that derivatives containing indole and triazole rings effectively inhibited the proliferation of cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is essential:

Compound NameStructural FeaturesNotable Activities
Ethyl 2-thioacetate derivativesContains thioacetic acid moietyAntimicrobial activity against Staphylococcus aureus
Indole-based triazolesIndole ring with triazole substitutionAnticancer properties
Benzothiazole derivativesBenzothiazole fused with triazoleAntifungal activity

The specific combination of an indole moiety with a thioacetate functional group attached to a triazole ring in this compound may enhance its biological activity and selectivity compared to other compounds.

Mechanism of Action

The mechanism of action of benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Immunomodulatory and Antioxidant Derivatives

  • Tryfuzol® (Piperidine 2-(5-(Furan-2-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)Acetate): Substituents: Furan-2-yl (position 5), phenyl (position 4), piperidine acetate (position 3). Bioactivity: Demonstrates immunomodulatory, antioxidant, and hepatoprotective effects, attributed to the furan and piperidine groups .
  • Ethyl 2-((4-((4-Nitrobenzylidene)Amino)-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl)Thio)-2-(2-(4-Nitrophenyl)Hydrazono)Acetate (9d): Substituents: Trifluoromethyl (position 5), nitrobenzylidene (position 4), ethyl acetate (position 3). Bioactivity: Not explicitly stated, but nitro and trifluoromethyl groups often improve metabolic resistance and electronic properties .

Antifungal and Antimicrobial Derivatives

  • 4-((5-(Decylthio)-4-Methyl-4H-1,2,4-Triazol-3-yl)Methyl)Morpholine :
    • Substituents: Decylthio (position 5), methyl (position 4), morpholine (position 3).
    • Bioactivity: Exhibits high antifungal and antimicrobial activity due to the hydrophobic decylthio chain enhancing membrane penetration .
    • Comparison: The target compound’s benzyl ester may offer similar lipophilicity but lacks the morpholine group’s hydrogen-bonding capacity, possibly reducing antimicrobial efficacy .

URAT1 Inhibitors

  • Sodium 2-((5-Bromo-4-((4-n-Propylnaphth-1-yl)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate (1j): Substituents: Bromo (position 5), naphthyl (position 4), sodium acetate (position 3). Bioactivity: Acts as a potent URAT1 inhibitor, critical for treating hyperuricemia. The naphthyl group enhances hydrophobic interactions with transport proteins .

Physical and Chemical Properties

Melting Points and Solubility

  • 4-(5-(Butylthio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Pyridine (5m) : Melting point 147–149°C, high crystallinity due to phenyl and pyridine groups .
  • 2-((4-Phenyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetonitrile (5o): Melting point 237–240°C, elevated by polar cyano group .
  • Target Compound : Predicted melting point >200°C (based on indole’s rigidity and benzyl ester’s bulk), with moderate solubility in polar aprotic solvents.

Thermodynamic and Chromatographic Behavior

  • Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate :
    • Retention in hydrophilic chromatography correlates with temperature-dependent partitioning; polar morpholinium group increases stationary phase affinity .
  • Target Compound : The benzyl ester’s hydrophobicity likely reduces retention time compared to morpholinium derivatives, necessitating reversed-phase HPLC for analysis .

Biological Activity

Benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A benzyl group
  • An indole moiety
  • A 1,2,4-triazole ring
  • A thioacetate functional group

The molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, contributing to its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against HEPG2 and MCF7 cell lines with IC50 values comparable to established anticancer agents .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, including Staphylococcus aureus. This is attributed to its thioacetate moiety, which enhances membrane permeability and disrupts bacterial cell function.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes implicated in cancer progression and inflammation, such as EGFR and Src kinases .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cell Cycle Arrest : Studies have indicated that the compound may induce cell cycle arrest at the G1 phase in cancer cells, thereby inhibiting their proliferation.
  • Apoptosis Induction : It appears to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructure FeaturesNotable Activities
Ethyl 2-thioacetate derivativesContains thioacetic acid moietyAntimicrobial activity against Staphylococcus aureus
Indole-based triazolesIndole ring with triazole substitutionAnticancer properties
Benzothiazole derivativesBenzothiazole fused with triazoleAntifungal activity

The unique combination of an indole moiety with a thioacetate functional group attached to a triazole ring may enhance its selectivity and efficacy against specific targets compared to other derivatives.

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Cytotoxicity Assay : In vitro assays demonstrated that this compound exhibited an IC50 value of approximately 5 µM against MCF7 breast cancer cells, suggesting potent anticancer properties .
  • Microbial Inhibition : A study reported that benzyl 2-thioacetate derivatives showed significant inhibition against common bacterial strains, indicating potential use as an antimicrobial agent.

Q & A

Basic: What synthetic methodologies are effective for preparing benzyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux in alcohols (e.g., ethanol, propanol) .
  • Step 2: Thioether linkage formation by reacting the triazole-3-thiol intermediate with benzyl chloroacetate in an alkaline medium (e.g., NaOH/ethanol) to introduce the thioacetate group .
  • Step 3: Purification via recrystallization (e.g., ethanol) or chromatography. Key parameters include solvent polarity, reaction time (6–12 hrs), and stoichiometric control to avoid byproducts .

Basic: How is the structure and purity of this compound validated in academic research?

Methodological Answer:

  • Elemental Analysis: Confirms empirical formula by matching calculated vs. observed C, H, N, S content (accuracy within ±0.3%) .
  • NMR Spectroscopy: 1^1H NMR identifies protons on indole (δ 7.0–7.5 ppm), triazole (δ 8.1–8.5 ppm), and benzyl groups (δ 5.1–5.3 ppm for CH2_2). 13^13C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
  • Chromatography: HPLC-DAD (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects impurities .

Advanced: How can synthetic protocols be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Optimization: Use aprotic solvents (e.g., DMF) for better solubility of intermediates .
  • Catalysis: Introduce phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 1–2 hrs vs. 6 hrs conventionally) and minimizes decomposition .
  • Byproduct Mitigation: Employ scavenger resins or gradient HPLC to remove unreacted indole or triazole precursors .

Advanced: What analytical strategies are recommended for quantifying the active pharmaceutical ingredient (API) and impurities?

Methodological Answer:

  • HPLC-DAD Method:
    • Column: C18 (250 × 4.6 mm, 5 μm).
    • Mobile Phase: Gradient of acetonitrile and 0.1% phosphoric acid (flow rate: 1.0 mL/min).
    • Detection: λ = 254 nm for triazole/indole absorption.
    • Validation: Linearity (R2^2 > 0.999), precision (RSD < 2%), accuracy (98–102% recovery) .
  • Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (60°C) conditions to identify degradation pathways .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

Methodological Answer:

  • Substituent Analysis:
    • Methyl at 4-position: Critical for actoprotective activity (e.g., 8.27% increase vs. control). Replacement with ethyl or phenyl reduces activity due to steric hindrance .
    • Indole vs. Furan: Indole enhances π-π stacking with biological targets (e.g., enzymes), improving binding affinity compared to furan derivatives .
  • Experimental Design: Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2) or antimicrobial MIC tests (vs. S. aureus, E. coli) .

Advanced: How can computational methods guide the study of this compound’s physicochemical properties?

Methodological Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gap, dipole moment) to assess nonlinear optical (NLO) potential. Basis sets like B3LYP/6-311+G(d,p) are used .
  • Molecular Docking: Simulate interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina. Focus on hydrogen bonds with indole NH and triazole sulfur .
  • ADMET Prediction: Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

Advanced: What crystallographic techniques are employed for structural elucidation?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
  • Refinement: SHELXL software refines atomic coordinates, thermal parameters, and occupancy factors. Key metrics: R1_1 < 5%, wR2_2 < 15% .
  • Analysis: Identify hydrogen-bonding networks (e.g., N–H···O between triazole and acetate) and π-stacking (indole rings) to explain stability .

Advanced: How are thermodynamic properties (e.g., solubility, stability) evaluated for formulation studies?

Methodological Answer:

  • Solubility: Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
  • Thermodynamic Parameters: Calculate ΔH (enthalpy) and ΔS (entropy) via van’t Hoff plots using retention data from hydrophilic interaction chromatography (HILIC) at 25–45°C .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC and mass spectrometry .

Advanced: What strategies are used to synthesize and characterize metal complexes of this compound?

Methodological Answer:

  • Synthesis: React the sodium/potassium salt of the compound with metal sulfates (e.g., Cu2+^{2+}, Zn2+^{2+}) in aqueous ethanol. Monitor pH (6–7) to prevent hydrolysis .
  • Characterization:
    • UV-Vis: Detect d-d transitions (e.g., Cu2+^{2+} at λ ~600 nm).
    • Magnetic Susceptibility: Confirm octahedral (μ = 1.7–2.2 BM) or square planar geometry.
    • ESI-MS: Identify [M+Na]+^+ or [M–H]^- ions .

Advanced: How is the antiradical activity of derivatives assessed, and what structural features modulate it?

Methodological Answer:

  • DPPH Assay: Measure scavenging activity at 517 nm. IC50_{50} values < 50 μM indicate high activity.
  • Structural Insights: Free carboxyl groups enhance radical quenching (e.g., unmodified acetic acid derivatives). Salt formation (e.g., potassium) reduces activity due to decreased H-donor capacity .
  • Comparative Studies: Replace indole with thiophene or pyridine to evaluate π-conjugation effects on electron transfer .

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